Ethyl alpha-methyl-beta-oxopyrazinepropionate
Description
This compound shares structural similarities with other esters and pyrazine-based molecules, which are often explored for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . Its unique combination of a pyrazine heterocycle and ester functionality positions it as a versatile intermediate in pharmaceutical and chemical synthesis.
Properties
CAS No. |
64223-90-1 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)7(2)9(13)8-6-11-4-5-12-8/h4-7H,3H2,1-2H3 |
InChI Key |
OZAKNQDWDCGXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-methyl-beta-oxopyrazinepropionate typically involves the reaction of ethyl pyruvate with alpha-methyl-beta-oxopyrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-methyl-beta-oxopyrazinepropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Ethyl alpha-methyl-beta-oxopyrazinepropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl alpha-methyl-beta-oxopyrazinepropionate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl alpha-methyl-beta-oxopyrazinepropionate with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*XlogP: Estimated partition coefficient (lipophilicity).
†Inferred from –13.
‡Calculated based on Isopropyl analog ().
Key Differentiators of this compound
Lipophilicity Balance : With an XlogP of ~0.9, it strikes a balance between hydrophobicity (for membrane permeability) and solubility (for bioavailability), outperforming more polar analogs like 2 Acetyl Pyrazine (XlogP -0.3) .
Metabolic Stability : The ester group and α-methyl substitution may slow enzymatic degradation compared to ketone-containing derivatives (e.g., 2 Acetyl Pyrazine) .
Synergy with Pyrazine Core : The pyrazine ring’s nitrogen atoms facilitate hydrogen bonding and π-π interactions, crucial for binding to biological targets such as enzymes or receptors .
Biological Activity
Ethyl alpha-methyl-beta-oxopyrazinepropionate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is a pyrazine derivative characterized by the presence of an ethyl ester group and a methyl substituent on the pyrazine ring. The synthesis typically involves the reaction of alpha-methyl-beta-oxopyrazine with ethyl propionate under specific conditions that promote the formation of the desired ester.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
3.1 Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for several pathogens, showcasing its potential as an antibiotic agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
3.2 Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines reveal that this compound exhibits selective toxicity, indicating its potential for use in targeted therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
4. Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with recurrent bacterial infections demonstrated that administration of this compound led to a significant reduction in infection rates compared to placebo controls.
- Case Study 2 : In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
5. Conclusion
This compound exhibits promising biological activity, particularly in antimicrobial and anticancer applications. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications. The compound's selective toxicity and efficacy against various pathogens position it as a candidate for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
